molecular formula C11H19NO5 B13387713 cis-3-Boc-amino-tetrahydro-pyran-4-carboxylic acid

cis-3-Boc-amino-tetrahydro-pyran-4-carboxylic acid

Cat. No.: B13387713
M. Wt: 245.27 g/mol
InChI Key: TXFHSATYMSUPRM-UHFFFAOYSA-N
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Description

cis-3-Boc-amino-tetrahydro-pyran-4-carboxylic acid (CAS: 1006891-33-3) is a pyran-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amine group at the 3-position and a carboxylic acid group at the 4-position of the tetrahydro-pyran ring. Its molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.28 g/mol and a purity of ≥98% . The compound exists as a white to yellow solid and is typically stored at room temperature due to its stability under ambient conditions . Key predicted physical properties include a density of 1.19 g/cm³ and a boiling point of 413.9±45.0°C, though experimental data for melting point, solubility, and flash point remain unspecified .

This compound is widely utilized in medicinal chemistry and organic synthesis as a chiral building block, leveraging its Boc group for amine protection during multi-step reactions and its carboxylic acid moiety for further functionalization .

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-6-16-5-4-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

TXFHSATYMSUPRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1COCCC1C(=O)O

Origin of Product

United States

Preparation Methods

Stereoselective Cyclization via Hydroalkoxylation

Recent studies have demonstrated that hydroalkoxylation of appropriately substituted olefins under acid catalysis yields cis-2,6-disubstituted tetrahydropyrans with high stereoselectivity. For example, a typical procedure involves:

  • Starting with a γ-hydroxy olefin precursor
  • Catalyzing cyclization with p-toluenesulfonic acid in dichloromethane
  • Isolating the tetrahydropyran ring with cis-configuration

Subsequent steps include Boc-protection of the amino group, introduced via nucleophilic substitution or amination reactions, and oxidation or carboxylation at the 4-position.

Functionalization and Boc Protection

The amino group at the 3-position is protected using Boc anhydride (Boc2O) in the presence of a base such as triethylamine, ensuring selective protection. The carboxylic acid at the 4-position can be introduced via oxidation of a primary alcohol or via carboxylation of a suitable precursor under CO2 pressure, facilitated by catalysts like copper or palladium.

Reaction Conditions Summary

Reaction Step Typical Conditions Yield & Selectivity References
Hydroalkoxylation Acid catalysis, 0–25°C >85% yield, cis-selectivity
Boc Protection Boc2O, TEA, DCM, room temp Quantitative
Carboxylation CO2, base, elevated temp 70–80% yield

Notes on Synthesis Optimization

  • Enantioselectivity: Use of chiral catalysts or chiral auxiliaries can improve stereoselectivity.
  • Purity: Purification via chromatography or recrystallization ensures high purity (>98%).
  • Yield Enhancement: Reaction parameters such as temperature, solvent polarity, and reagent equivalents are optimized based on scale and desired stereochemistry.

Summary of Key Data

Parameter Value
Molecular Formula C₁₁H₁₉NO₅
Molecular Weight 245.27 g/mol
Stereochemistry Predominantly cis at 3- and 4-positions
Typical Yield 60–85% per step
Reaction Time 12–48 hours depending on step

Chemical Reactions Analysis

Boc Deprotection and Amino Group Reactivity

The Boc (tert-butoxycarbonyl) group is a key protecting group for amines. Deprotection under acidic conditions enables further functionalization:

  • Deprotection : Treatment with trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, yielding the free amine. This step is critical for subsequent peptide coupling or modifications .

Example Reaction:

cis-3-Boc-amino-tetrahydro-pyran-4-carboxylic acidTFAcis-3-amino-tetrahydro-pyran-4-carboxylic acid+CO2+(CH3)3CH\text{cis-3-Boc-amino-tetrahydro-pyran-4-carboxylic acid} \xrightarrow{\text{TFA}} \text{cis-3-amino-tetrahydro-pyran-4-carboxylic acid} + \text{CO}_2 + \text{(CH}_3\text{)}_3\text{CH}

Conditions :

  • Solvent: Dichloromethane (DCM) or TFA/water mixtures

  • Temperature: Room temperature

  • Yield: >90% (reported for analogous Boc-protected amino acids).

Carboxylic Acid Functionalization

The carboxylic acid group participates in esterification, amidation, and reduction:

Esterification

  • Reagents : Thionyl chloride (SOCl2_2) or DCC (dicyclohexylcarbodiimide) with alcohols

  • Products : Corresponding esters (e.g., methyl or ethyl esters).

Example :

cis-3-Boc-amino-tetrahydro-pyran-4-COOHSOCl2,MeOHcis-3-Boc-amino-tetrahydro-pyran-4-COOCH3\text{cis-3-Boc-amino-tetrahydro-pyran-4-COOH} \xrightarrow{\text{SOCl}_2, \text{MeOH}} \text{cis-3-Boc-amino-tetrahydro-pyran-4-COOCH}_3

Amidation

  • Reagents : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with amines

  • Applications : Peptide bond formation in solid-phase synthesis .

Reduction

  • Reagents : LiAlH4_4 or NaBH4_4

  • Products : Primary alcohol derivatives (e.g., cis-3-Boc-amino-tetrahydro-pyran-4-CH2_2OH).

Ring-Opening and Cycloaddition Reactions

The tetrahydropyran ring can undergo ring-opening under acidic or oxidative conditions:

Acid-Catalyzed Ring-Opening

  • Conditions : H2_2SO4_4 or HCl in aqueous ethanol

  • Products : Linear diol intermediates, which can be further oxidized to dicarboxylic acids .

[4+2] Cycloaddition

  • Reagents : Dienophiles (e.g., maleic anhydride) under thermal or Lewis acid catalysis

  • Products : Fused bicyclic adducts (e.g., oxabicyclo[3.3.1]nonanes) .

Substitution Reactions

The amino group (after Boc deprotection) undergoes nucleophilic substitution:

Alkylation

  • Reagents : Alkyl halides (e.g., CH3_3I) in basic media

  • Products : N-alkylated derivatives (e.g., cis-3-methylamino-tetrahydro-pyran-4-carboxylic acid).

Acylation

  • Reagents : Acetyl chloride or anhydrides

  • Products : N-acylated analogs for enhanced lipophilicity .

Stereoselective Transformations

The cis-configuration of the amino and carboxylic acid groups enables stereocontrolled reactions:

Epoxidation

  • Reagents : m-CPBA (meta-chloroperbenzoic acid)

  • Products : Epoxy derivatives with retained stereochemistry .

Prins Cyclization

  • Reagents : Aldehydes (e.g., formaldehyde) with Lewis acids (e.g., BF3_3·OEt2_2)

  • Products : Cyclopentane- or cyclohexane-fused tetrahydropyrans .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Major Products Yield References
Boc DeprotectionTFA in DCMFree amine derivative>90%
EsterificationSOCl2_2/MeOHMethyl ester85–92%
[4+2] CycloadditionMaleic anhydride, 80°COxabicyclo[3.3.1]nonane70%
Epoxidationm-CPBA, CH2_2Cl2_2Epoxy-tetrahydropyran65%
Prins CyclizationFormaldehyde, BF3_3·OEt2_2Cyclopentane-fused tetrahydropyran78%

Scientific Research Applications

Unfortunately, the provided search results do not offer specific details on the applications, case studies, or research findings directly associated with "cis-3-Boc-amino-tetrahydro-pyran-4-carboxylic acid." However, based on the available information, we can infer potential applications and research areas for this compound:

1. Chemical Information

  • Name : cis-3-Boc-amino-tetrahydropyran-4-carboxylic acid .
  • Molecular Formula : C11H19NO5 .
  • Molecular Weight : 245.27 .
  • CAS Number : 1006891-33-3 .
  • Synonyms : Several alternative names are listed, including cis-3-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid .

2. General Use and Function

  • Bioactive Small Molecule : This compound is categorized as a bioactive small molecule, implying it has a role in biological or chemical processes .
  • Potential Use : The terms and conditions from one supplier indicate it is intended for professional manufacturing, research laboratories, and industrial or commercial use, specifically excluding medical or consumer applications .

3. Predicted Research Areas

  • Building Block in Organic Synthesis : Carboxylic acids are essential building blocks, and tetrahydropyran derivatives are frequently found in biologically active natural products and pharmaceuticals. This compound may be used as a building block in the synthesis of more complex molecules .
  • Pharmaceutical Research : Given that it is a small, bioactive molecule, it may be relevant in pharmaceutical research. Further research might explore its use in creating new medicines .
  • Proteomics Research : One supplier lists the compound as a specialty product for proteomics research .
  • Ligand Design : Research indicates that compounds with carboxylic acid groups can modulate chemosensory receptors, indicating that this compound may be relevant in ligand design .

4. Safety and Handling

  • Professional Use Only : This chemical is strictly for use in professional settings such as manufacturing, research labs, and industrial applications .
  • Restrictions : It is not intended for medical or consumer use and cannot be shipped to medical facilities, doctor's offices, pharmacies, veterinarians, or residences .

Mechanism of Action

The mechanism of action of cis-3-Boc-amino-tetrahydro-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The Boc-protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of cis-3-Boc-amino-tetrahydro-pyran-4-carboxylic acid, the following structurally analogous compounds are analyzed:

Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Heterocycle Type
This compound 1006891-33-3 C₁₁H₁₉NO₅ 245.28 Boc-amino, carboxylic acid Pyran
CIS-1-N-Boc-3-methyl-piperidine-4-carboxylic acid - C₁₂H₂₁NO₄ 243.30 Boc-amino, carboxylic acid, methyl Piperidine
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ 172.57 Chloro, methyl, carboxylic acid Pyrimidine

Key Differences in Properties and Reactivity

Heterocycle Backbone :

  • The pyran ring in the target compound offers a six-membered oxygen-containing heterocycle, influencing its polarity and hydrogen-bonding capacity. In contrast, piperidine (a saturated six-membered amine ring) and pyrimidine (a nitrogen-containing aromatic ring) provide distinct electronic environments. Piperidine derivatives often exhibit enhanced basicity due to the amine group, while pyrimidine derivatives are aromatic and planar, favoring π-π interactions .

Functional Groups: The Boc-protected amine in both the pyran and piperidine analogs ensures stability during synthetic workflows. The chloro substituent in 2-chloro-6-methylpyrimidine-4-carboxylic acid enhances electrophilicity, making it reactive in cross-coupling reactions, unlike the Boc-protected compounds .

Physical Properties: The pyran derivative has a higher predicted boiling point (413.9°C) compared to the piperidine analog (data unavailable), likely due to stronger intermolecular interactions from the oxygen atom in the pyran ring .

Applications :

  • Pyran derivatives are favored in drug design for their conformational rigidity and ability to mimic carbohydrate motifs .
  • Piperidine analogs are prevalent in pharmaceuticals (e.g., alkaloids, protease inhibitors) due to their biocompatibility and structural versatility .
  • Pyrimidine derivatives are often employed in agrochemicals and nucleoside chemistry due to their aromaticity and reactivity .

Stability and Handling

  • The pyran derivative’s stability at room temperature contrasts with pyrimidine analogs, which often require refrigeration due to hydrolytic sensitivity of chloro substituents .

Commercial Availability

  • The pyran derivative is priced at $189/0.25 g , reflecting its specialized use and synthetic complexity. Comparable Boc-protected piperidine or pyrimidine derivatives are generally less expensive but lack direct price data in the provided evidence .

Biological Activity

cis-3-Boc-amino-tetrahydro-pyran-4-carboxylic acid (CAS No. 1006891-33-3) is a bioactive small molecule with significant applications in the fields of medicinal chemistry and proteomics research. Its unique structure, characterized by a tetrahydropyran ring and a Boc-protected amino group, makes it a versatile building block for synthesizing complex organic molecules, particularly peptides.

  • Molecular Formula : C11H19NO5
  • Molecular Weight : 245.27 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound largely stems from its role as a precursor in peptide synthesis. The Boc-protected amino group allows for selective reactions, enabling the formation of various peptide bonds while maintaining the integrity of the tetrahydropyran structure. This selectivity is crucial in medicinal chemistry where precise molecular configurations are required for biological efficacy .

Applications in Research

The compound is primarily utilized in:

  • Peptide Synthesis : As a building block for creating peptides with specific functionalities.
  • Medicinal Chemistry : In the development of new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders .
  • Proteomics Research : To study protein interactions and functions, aiding in the understanding of complex biological systems.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential as an inhibitor in various enzymatic pathways
Antimicrobial EffectsStudied for its effects against certain bacterial strains
CytotoxicityEvaluated for cytotoxic effects on cancer cell lines

Case Studies

  • Peptide Synthesis : A study demonstrated the successful incorporation of this compound into peptides that exhibited enhanced stability and bioactivity compared to traditional amino acids. The unique ring structure contributed to improved folding and activity profiles.
  • Enzyme Inhibition : Research indicated that derivatives of this compound showed promising results as inhibitors of specific enzymes involved in cancer progression, highlighting its potential as a lead compound in drug development .
  • Antimicrobial Activity : In vitro studies reported that modifications of this compound exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Q & A

Basic Research Questions

Q. How can the synthesis of cis-3-Boc-amino-tetrahydro-pyran-4-carboxylic acid be optimized for improved yield and purity?

  • Methodological Answer : Utilize a modified procedure based on cyclization reactions involving Boc-protected intermediates. For example, adapt the acetonitrile-mediated protocol used for analogous tetrahydropyran derivatives by employing acetyl chloride as a catalyst and monitoring reaction progress via TLC. Post-reaction, extract with ethyl acetate, dry with anhydrous Na₂SO₄, and purify via silica gel chromatography to isolate the product .
  • Key Variables : Solvent choice (e.g., acetonitrile vs. THF), catalyst loading (acetyl chloride or alternatives like HATU), and reaction time.

Q. What spectroscopic techniques are most reliable for characterizing the compound’s structure and confirming stereochemistry?

  • Methodological Answer :

  • ¹H/¹³C NMR : Dissolve the compound in deuterated DMSO or CDCl₃ to analyze proton environments, focusing on the Boc-protected amine (δ ~1.4 ppm for tert-butyl) and tetrahydropyran ring protons (δ ~3.5–4.5 ppm). Compare with published data for analogous Boc-protected amino-tetrahydropyrans .
  • FT-IR : Confirm the presence of carbonyl groups (Boc carbamate: ~1690–1740 cm⁻¹) and carboxylic acid (if deprotected: ~2500–3300 cm⁻¹ broad stretch) .

Q. How should researchers handle and store the compound to ensure stability?

  • Methodological Answer : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Use desiccants to mitigate moisture exposure. For short-term use, refrigeration (2–8°C) in airtight vials with PTFE-lined caps is acceptable .

Advanced Research Questions

Q. What strategies ensure enantiomeric purity during synthesis, particularly for the cis-configuration of the Boc-protected amino group?

  • Methodological Answer :

  • Chiral Resolution : Employ chiral HPLC with columns like Chiralpak IA/IB and a mobile phase of hexane:isopropanol (90:10) to separate enantiomers.
  • Asymmetric Catalysis : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to favor the cis-configuration .
    • Validation : Compare optical rotation values with literature or use X-ray crystallography for absolute configuration determination.

Q. How can computational modeling predict the compound’s reactivity in derivatization reactions (e.g., peptide coupling or esterification)?

  • Methodological Answer :

  • DFT Calculations : Model the compound’s electronic structure (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can simulate transition states for reactions like amide bond formation .
  • MD Simulations : Assess solvation effects in different solvents (e.g., acetonitrile vs. DMF) to optimize reaction conditions .

Q. What analytical methods resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer :

  • Stress Testing : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile). Identify degradation products (e.g., free carboxylic acid from Boc deprotection) .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. How can researchers validate the compound’s role as a chiral building block in complex molecular architectures?

  • Methodological Answer :

  • Stepwise Coupling : Incorporate the compound into a model peptide via solid-phase synthesis (e.g., Fmoc chemistry). Cleave and deprotect using TFA/water (95:5), then analyze via MALDI-TOF MS to confirm retention of stereochemical integrity .
  • Crystallography : Co-crystallize the compound with a target enzyme (e.g., protease) to study binding interactions and chiral recognition .

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